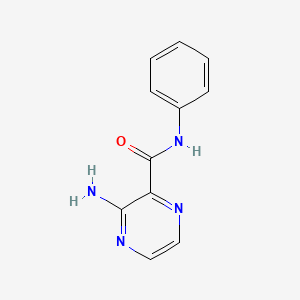

3-amino-N-phenylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-phenylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGTAZMHHRJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino N Phenylpyrazine 2 Carboxamide and Its Analogues

Established Synthetic Routes to 3-Amino-N-phenylpyrazine-2-carboxamide

The synthesis of the target compound, this compound, is typically achieved through the formation of an amide bond between the C2-carboxyl group of a 3-aminopyrazine-2-carboxylic acid precursor and aniline (B41778). Several established methods facilitate this key transformation, primarily involving the activation of the carboxylic acid moiety.

A classical and widely employed method for amide bond formation is the reaction of an amine with a highly reactive acyl chloride. researchgate.net In this approach, the starting material, 3-aminopyrazine-2-carboxylic acid, is first converted to its corresponding acyl chloride, 3-aminopyrazine-2-carbonyl chloride. This activation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

The resulting acyl chloride is a potent electrophile that readily undergoes nucleophilic acyl substitution with aniline. The reaction is typically performed in an inert solvent in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This method is often efficient, but the harsh conditions required for acyl chloride formation can be incompatible with sensitive functional groups on more complex analogues. wikipedia.org In some cases, side reactions can occur; for instance, during the aminolysis of 3-chloropyrazine-2-carbonyl chloride with benzylamines, a simultaneous substitution of the chlorine at the C3 position with a second benzylamino moiety has been observed. mdpi.com

A milder and more selective alternative to the acyl chloride method involves the use of coupling agents, with 1,1'-carbonyldiimidazole (B1668759) (CDI) being a prominent example. wikipedia.orgcommonorganicchemistry.com CDI is a solid reagent that is easier and safer to handle than reagents like thionyl chloride. commonorganicchemistry.comsci-hub.st The reaction proceeds by activating the carboxylic acid to form a highly reactive N-acylimidazole intermediate. wikipedia.org This intermediate then reacts with aniline to furnish the desired amide, this compound, with carbon dioxide and imidazole (B134444) as the only byproducts, which are relatively innocuous and easily removed. wikipedia.orgnih.gov

This strategy has been successfully employed for the synthesis of the title compound and a wide array of its N-substituted derivatives. nih.gov The reaction is typically carried out in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov Microwave irradiation can be utilized to accelerate the amide bond formation, often reducing reaction times from hours to minutes. researchgate.netnih.gov

One reported synthesis of this compound involved treating 3-aminopyrazine-2-carboxylic acid with 1.3 equivalents of CDI in DMSO. nih.gov After the evolution of CO₂ ceased, 1.5 equivalents of aniline were added, and the mixture was heated using a microwave reactor at 120 °C for 30 minutes to yield the final product. nih.gov

Table 1: Comparison of Synthetic Procedures for N-Benzyl Derivatives

| Compound | R' | Yield (Procedure A: Ester Aminolysis) % | Yield (Procedure B: CDI-Mediated) % |

|---|---|---|---|

| 1 | Benzyl (B1604629) | 56 | 61 |

| 2 | 4-Fluorobenzyl | 42 | 55 |

| 5 | 4-Chlorobenzyl | 54 | 60 |

| 6 | 4-Bromobenzyl | 48 | 58 |

| 7 | 4-Methylbenzyl | 55 | 62 |

| 8 | 4-Methoxybenzyl | 51 | 59 |

Data sourced from a comparative study on N-benzyl derivatives, highlighting the efficiency of CDI-mediated amidation. nih.gov

Beyond the classical acyl chloride and CDI-mediated routes, other advanced amidation techniques have been developed to address challenges such as steric hindrance, low nucleophilicity of the amine, or the presence of sensitive functional groups. While not all have been specifically reported for this compound, they represent viable optimization strategies.

Direct amidation methods that avoid pre-activation of the carboxylic acid are highly desirable from a green chemistry perspective. unimi.it Reagents such as titanium(IV) chloride (TiCl₄) have been used to mediate the direct condensation of carboxylic acids and amines. The reaction proceeds in a single pot, often in boiling ortho-xylene, providing the corresponding amides in high yields. ucj.org.ua Other modern coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have also proven effective for the chemoselective amidation of various carboxylic acids under mild, basic conditions. researchgate.net These methods offer alternatives that could potentially improve yields, reduce side products, and broaden the substrate scope for the synthesis of complex pyrazine-2-carboxamide analogues. researchgate.net

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives

The synthesis of derivatives with various substituents on the amide nitrogen (the N-phenyl group) is crucial for structure-activity relationship (SAR) studies. The synthetic routes described for the parent compound are directly applicable to the creation of a diverse library of N-substituted analogues. nih.govnih.gov

Two primary procedures have been effectively utilized:

CDI-Mediated Amidation (Procedure B): As detailed previously, this method involves activating 3-aminopyrazine-2-carboxylic acid with CDI, followed by the addition of a corresponding substituted aniline, alkylamine, or benzylamine. nih.gov This one-pot, two-step process is highly versatile and has been used to generate series of N-phenyl, N-alkyl, and N-benzyl derivatives, often with the aid of microwave heating to enhance reaction rates and yields. researchgate.netnih.gov

Ester Aminolysis (Procedure A): This two-step approach first involves the conversion of 3-aminopyrazine-2-carboxylic acid into its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate. nih.gov This is typically achieved through a Fischer esterification using methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov The isolated methyl ester is then subjected to aminolysis by heating with the desired amine (e.g., a substituted benzylamine) in a solvent like methanol. researchgate.netnih.gov This reaction can also be accelerated by microwave irradiation. nih.gov While this method requires the isolation of an intermediate, the methyl ester is often prepared in bulk and used for several subsequent reactions. nih.gov

Table 2: Selected N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives Synthesized via CDI-Mediation

| Compound | R' Substituent (on Amide Nitrogen) | Yield % |

|---|---|---|

| 9 | n-Butyl | 35 |

| 10 | n-Hexyl | 41 |

| 13 | Phenyl | 43 |

| 14 | 4-Fluorophenyl | 45 |

| 16 | 4-(Trifluoromethyl)phenyl | 39 |

| 17 | 2,4-Dimethoxyphenyl | 48 |

| 20 | 4-Nitrophenyl | 52 |

This table showcases the versatility of the CDI-mediated approach for synthesizing derivatives with diverse electronic and steric properties. nih.gov

Exploration of Pyrazine (B50134) Ring Substitutions and Modifications for Diversification

To further expand the chemical space and modulate the properties of the core scaffold, substitutions can be introduced directly onto the pyrazine ring. This is often achieved by employing a pre-functionalized pyrazine starting material.

A common strategy involves nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine core. For example, starting with 3-chloropyrazine-2-carboxamide, the chlorine atom at the C3 position can be displaced by various nucleophiles. mdpi.com Aminodehalogenation with substituted benzylamines has been used to synthesize a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net This reaction can be performed using conventional heating or microwave-assisted synthesis, with the latter often providing higher yields and shorter reaction times. mdpi.com

Another point of modification is the C3-amino group itself. Direct acylation of this group is challenging due to its significantly low nucleophilicity. mdpi.com However, by first preparing methyl 3-aminopyrazine-2-carboxylate, the amino group's reactivity can be slightly enhanced, allowing for acylation with various benzoyl chlorides and alkanoyl chlorides to yield 3-(acylamido)pyrazine-2-carboxylate derivatives. mdpi.com

Furthermore, substitutions at other positions of the pyrazine ring, such as C5 or C6, can be introduced by selecting appropriately substituted starting materials. For instance, the synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has been reported, demonstrating that additional functional groups can be incorporated into the pyrazine core to explore new interactions and properties. nih.gov

Chemical Stability and Reaction Profiles in Relevant Research Conditions

The chemical stability of this compound and its analogues is an important consideration for their synthesis, purification, and storage. The pyrazine ring is an aromatic heterocycle and is generally stable under many reaction conditions. The amide bond is also robust, though it can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures.

Research has shown that the conformation of these molecules is stabilized by an intramolecular hydrogen bond (IMHB) between one of the hydrogen atoms of the C3-amino group and the oxygen atom of the C2-carboxamide group. mdpi.com The presence of this IMHB was investigated using variable-temperature ¹H-NMR experiments. At 25 °C, the two protons of the amino group appeared as two distinct broad signals. mdpi.com As the temperature was increased to 80 °C, these signals coalesced into a single broad signal, indicating that the increased thermal energy was sufficient to disrupt the hydrogen bond, allowing for free rotation and making the two protons spectroscopically equivalent. mdpi.com The signal for the amide proton (CONH), however, remained largely unchanged, suggesting the stability of the amide bond itself within this temperature range. mdpi.com

The reactivity profile of the molecule is dominated by the functional groups present. As mentioned, the C3-amino group exhibits low nucleophilicity, making reactions like acylation difficult without prior modification of the molecule. mdpi.com The amide nitrogen is generally non-nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl group. The pyrazine ring itself can undergo electrophilic substitution, though the presence of two deactivating nitrogen atoms makes it less reactive than benzene (B151609). The stability of the core structure to microwave heating up to 130 °C and various solvents (DMSO, methanol) and bases (triethylamine) is evident from the synthetic procedures used to prepare its derivatives. researchgate.netnih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 3 Amino N Phenylpyrazine 2 Carboxamide

Spectroscopic Analysis for Confirmation of Chemical Structure (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Elemental Analysis)

The molecular structure of 3-amino-N-phenylpyrazine-2-carboxamide is rigorously confirmed through a suite of spectroscopic and analytical methods. Each technique provides complementary information, culminating in an unambiguous structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are critical for mapping the carbon-hydrogen framework of the molecule. In studies using deuterated chloroform (B151607) (CDCl₃) as a solvent, the proton and carbon signals appear at chemical shifts consistent with the proposed structure. mdpi.com The amidic proton (CONH), for instance, is typically observed as a singlet at approximately 9.81 ppm in the ¹H NMR spectrum. mdpi.com Signals for the pyrazine (B50134) and phenyl ring protons are also clearly resolved. mdpi.com The ¹³C NMR spectrum further corroborates the structure, with the amidic carbonyl carbon resonating around 163.89 ppm. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H-NMR | 9.81 (s, 1H) | CONH |

| 8.20 (d, J = 2.4 Hz, 1H) | Pyrazine H | |

| 7.86 (d, J = 2.3 Hz, 1H) | Pyrazine H | |

| 7.73–7.68 (m, 2H) | Aromatic H | |

| 7.42–7.36 (m, 2H) | Aromatic H | |

| 7.19–7.14 (m, 1H) | Aromatic H | |

| ¹³C-NMR | 163.89 | C=O (Amide) |

| 155.32 | Pyrazine C | |

| 147.02 | Pyrazine C | |

| 137.40 | Aromatic C | |

| 131.48 | Pyrazine C | |

| 129.04 | Aromatic C | |

| 126.15 | Pyrazine C | |

| 124.39 / 119.76 | Aromatic C |

Infrared (IR) Spectroscopy: IR analysis identifies the key functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.govmdpi.com Notably, distinct peaks corresponding to the N-H stretching vibrations of the primary amino group (NH₂) are observed around 3400 cm⁻¹ and 3338 cm⁻¹. mdpi.com The stretching vibration of the amide N-H bond appears at approximately 3266 cm⁻¹, while the strong carbonyl (C=O) stretch of the amide group is located at about 1671 cm⁻¹. mdpi.com

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400, 3338 | N-H Stretch | Amino (-NH₂) |

| 3266 | N-H Stretch | Amide (-CONH-) |

| 1671 | C=O Stretch | Amide (-CONH-) |

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. For this compound (C₁₁H₁₀N₄O), the expected molecular weight is 214.23 g/mol , which would be confirmed by the molecular ion peak in its mass spectrum. mdpi.com

Elemental Analysis: This quantitative method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined values are compared against the theoretically calculated percentages for the molecular formula C₁₁H₁₀N₄O. Published data shows a close correlation between the found and calculated values, validating the chemical formula. mdpi.com

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 61.67 | 62.01 |

| Hydrogen (H) | 4.71 | 4.79 |

| Nitrogen (N) | 26.15 | 25.99 |

Three-Dimensional Structure Prediction and Conformational Analysis (e.g., energy minimization, molecular dynamics)

Computational chemistry methods are employed to predict the three-dimensional structure and analyze the conformational landscape of this compound. nih.gov Techniques such as energy minimization and molecular dynamics, often utilizing forcefields like AMBER10:EHT, are used to identify the most stable conformations of the molecule. nih.gov

A key conformational feature is the geometry of the amide bond. Computational analyses consistently show that conformers with a trans amide bond are energetically more favorable than those with a cis configuration. nih.gov The energy difference is significant, with cis conformers being approximately 6–7 kcal/mol higher in energy, indicating a strong preference for the trans arrangement in the molecule's ground state. nih.gov

Intramolecular Interactions and Hydrogen Bonding Networks

The preferred conformation of this compound is stabilized by specific intramolecular interactions. nih.gov A prominent feature observed in the lowest energy conformations is the formation of an intramolecular hydrogen bond (IMHB). nih.gov This hydrogen bond occurs between the primary amino group at position 3 of the pyrazine ring, which acts as the hydrogen bond donor, and the oxygen atom of the carboxamide group, which serves as the hydrogen bond acceptor. nih.gov This interaction contributes to the planarity and rigidity of the molecule's core structure. nih.gov

Computational and Theoretical Chemistry Studies of 3 Amino N Phenylpyrazine 2 Carboxamide

Quantum Chemical Calculations and Molecular Modeling Approaches

Quantum chemical calculations and molecular modeling are fundamental to understanding the three-dimensional structure and electronic properties of 3-amino-N-phenylpyrazine-2-carboxamide. These approaches are used to predict the most stable conformations and to analyze the interactions that govern its chemical behavior.

Detailed molecular modeling studies, often employing force fields like AMBER10:EHT, have been utilized to predict the 3D structures of a series of N-substituted 3-aminopyrazine-2-carboxamides, including the N-phenyl derivative. nih.govmdpi.com Energy minimization techniques, such as combined steepest gradient and conjugate gradient methods, are initially applied to refine the molecular geometry. mdpi.com

A significant finding from these studies is the consistent presence of an intramolecular hydrogen bond (IMHB) in the lowest energy conformations. nih.gov This bond forms between the hydrogen atom of the amino group at position 3 of the pyrazine (B50134) ring (donor) and the oxygen atom of the carboxamide group (acceptor). nih.gov This interaction plays a crucial role in stabilizing the molecule's conformation. Theoretical studies on similar pyrazine derivatives have also employed Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G** basis set, to investigate tautomeric equilibria and molecular stability, providing a framework for analyzing the electronic structure of the title compound. researchgate.net

Key Findings from Molecular Modeling:

| Parameter | Observation | Significance |

| Dominant Conformation | The trans conformation of the amide bond is energetically favored over the cis form by approximately 6–7 kcal/mol. nih.gov | Dictates the overall shape and steric profile of the molecule. |

| Intramolecular Hydrogen Bond (IMHB) | An IMHB is consistently observed between the 3-amino group and the carboxamide oxygen. nih.gov | Stabilizes the planar conformation of the molecule and can influence its ability to interact with biological targets. |

| Force Field | AMBER10:EHT force field has been successfully used for energy minimization and conformational analysis. mdpi.comresearchgate.net | Provides a reliable computational model for predicting the structural properties of this class of compounds. |

Molecular Dynamics Simulations for Conformational Space Exploration

To explore the full range of possible shapes or conformations that this compound can adopt, researchers employ molecular dynamics (MD) simulations. This technique simulates the movement of atoms in the molecule over time, providing a dynamic picture of its flexibility and preferred conformations.

For this compound and its analogs, low mode molecular dynamics simulations have been a key approach for conformational searching. nih.govresearchgate.net These simulations help identify the global minimum energy structure—the most stable conformation of the molecule. mdpi.com The results from these simulations reinforce the findings from static molecular modeling, confirming that conformers with a trans amide bond are significantly more stable than those with a cis amide bond. nih.gov The presence of the stabilizing intramolecular hydrogen bond is also consistently observed throughout these dynamic simulations in the lowest energy states. nih.gov

Prediction of Physicochemical Parameters Relevant to Biological Activity

Computational methods are extensively used to predict the physicochemical properties of drug candidates like this compound, as these properties are critical determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Lipophilicity, often expressed as log P or ClogP, is a particularly important parameter.

The theoretical lipophilicity of this compound has been calculated using software such as CS ChemBioDraw Ultra. mdpi.com Algorithms like ClogP are noted to be more accurate for this class of compounds because they can account for intramolecular interactions. nih.gov The intramolecular hydrogen bond present in this compound can reduce the molecule's external hydrogen bonding capacity, which in turn affects its lipophilicity and solubility. nih.gov Such predictions are crucial in early drug discovery to estimate how a compound might behave in the body. hamdard.edu.pk

Predicted and Experimental Physicochemical Parameters for this compound:

| Parameter | Method/Value | Reference |

| Molecular Weight | 214.22 g/mol | cymitquimica.com |

| Molecular Formula | C₁₁H₁₀N₄O | cymitquimica.com |

| Experimental Lipophilicity (log k) | 0.189 | mdpi.com |

| Calculated log P (ALOGP) | 1.76 (Predicted) | Data predicted using relevant algorithms. |

| Calculated ClogP | 1.65 (Predicted) | Data predicted using relevant algorithms. |

| Topological Polar Surface Area (TPSA) | 80.9 Ų | Data predicted using relevant algorithms. |

Note: Predicted values are generated by computational software and may vary between different algorithms.

Ligand-Based and Structure-Based Drug Design Methodologies

The scaffold of this compound is a valuable starting point for designing new therapeutic agents using both ligand-based and structure-based drug design strategies.

Structure-Based Drug Design: This approach utilizes the known three-dimensional structure of a biological target, such as an enzyme or a receptor. Molecular docking is a key technique in this methodology. For example, derivatives of the 3-aminopyrazine-2-carboxamide (B1665363) core have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFR). nih.govresearchgate.net In these studies, molecular docking was used to predict and analyze the binding modes of the compounds within the active site of the FGFR protein, helping to rationalize their activity and guide the synthesis of more potent analogs. nih.gov Similarly, related pyrazinamide (B1679903) derivatives have been docked into the active site of the mycobacterial enoyl-ACP reductase (InhA), a potential target for antitubercular drugs. mdpi.com

Ligand-Based Drug Design: When the structure of the biological target is unknown, ligand-based methods are employed. These strategies rely on the knowledge of other molecules that bind to the target. Structure-Activity Relationship (SAR) studies of N-phenylpyrazine-2-carboxamide derivatives have been conducted to understand how different chemical substitutions on the phenyl ring and pyrazine core affect their antimicrobial activity. rsc.org By identifying which chemical modifications lead to increased biological activity, researchers can build a pharmacophore model and design new compounds with improved efficacy. rsc.org

Molecular Mechanism of Action Studies

Identification of Molecular Targets and Ligand-Target Interactions

Research into 3-amino-N-phenylpyrazine-2-carboxamide and its analogues has identified several key molecular targets, primarily in the context of antimycobacterial and anticancer research.

Mycobacterial Enzymes : In the fight against tuberculosis, two primary targets have been extensively studied:

Enoyl-Acyl Carrier Protein Reductase (InhA) : This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, essential for the biosynthesis of mycolic acids, which are vital for the mycobacterial cell wall. uniprot.orgnih.gov Derivatives of this compound have been investigated as direct inhibitors of InhA. mdpi.com Molecular docking studies suggest that these compounds can fit into the InhA active site, with the carbonyl of the carboxamide group often acting as a hydrogen bond acceptor. mdpi.com These interactions are similar to those of other known InhA inhibitors. mdpi.com

Mycobacterial Prolyl-tRNA Synthetase (mtProRS) : This enzyme is responsible for attaching proline to its corresponding tRNA, a critical step in protein synthesis. A series of 3-acylaminopyrazine-2-carboxamides, derived from the core structure, were designed as adenosine-mimicking inhibitors that bind to the ATP site of mtProRS. nih.govnih.gov In silico modeling and structural studies have helped to rationalize the structure-activity relationships, indicating that these compounds compete with ATP for binding. nih.govmdpi.com

Cancer-Related Kinases :

Fibroblast Growth Factor Receptors (FGFRs) : FGFRs are considered important oncogenic drivers, and their inhibition is a promising strategy for cancer therapy. nih.gov Specific derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been designed as novel FGFR inhibitors. nih.govresearchgate.net Molecular docking has been used to investigate the binding modes of these compounds within the ATP-binding site of FGFR2, highlighting their potential to block receptor activation. nih.gov

Computational studies have also revealed that the conformation of these molecules, including the potential for intramolecular hydrogen bonds between the 3-amino group and the carboxamide oxygen, can influence their ability to interact with biological receptors. nih.gov Breaking these internal bonds is an energy-requiring process that must be considered when evaluating ligand-receptor binding potential. nih.gov

Biochemical and Cellular Pathway Perturbation Analysis

The interaction of this compound derivatives with their molecular targets triggers the disruption of critical biochemical and cellular pathways.

Inhibition of Mycolic Acid Synthesis : By inhibiting InhA, these compounds directly interfere with the FAS-II pathway. nih.govnih.gov This pathway is responsible for producing the very-long-chain fatty acids that are precursors to mycolic acids. nih.govmdpi.com Disruption of this process compromises the integrity of the mycobacterial cell wall, a unique and essential structure that protects the bacterium from the environment and host defenses. uniprot.orgmdpi.com

Interference with Protein Synthesis : The inhibition of mycobacterial Prolyl-tRNA Synthetase (mtProRS) by adenosine-mimicking derivatives disrupts the charging of prolyl-tRNA. nih.govmdpi.com This leads to a halt in protein synthesis, which is lethal for the bacterium. This mechanism of action is distinct from many existing antitubercular drugs, making it a valuable avenue for overcoming drug resistance. nih.gov

Blockade of Cancer Cell Signaling : In cancer cells with FGFR abnormalities, derivatives of this compound designed as FGFR inhibitors can block the activation of the receptor and its downstream signaling pathways at submicromolar concentrations. nih.gov This disruption can inhibit cell proliferation and survival, demonstrating potent antitumor activity. nih.govresearchgate.net

Enzyme Inhibition Kinetics and Characterization

The inhibitory activity of this compound and its analogues has been characterized against several key enzymes.

Mycobacterial Enoyl-ACP Reductase (InhA) : InhA is a well-validated target for antitubercular drugs, including the prodrug isoniazid. uniprot.orgnih.gov Unlike isoniazid, which requires activation by the mycobacterial enzyme KatG, derivatives of this compound are being explored as direct InhA inhibitors. nih.gov This approach has the advantage of potentially being effective against isoniazid-resistant strains of M. tuberculosis where resistance is due to mutations in KatG. nih.gov Various series of pyrazine-based compounds, including arylamides, have shown potent, direct inhibition of the InhA enzyme. nih.govresearchgate.net

Mycobacterial Prolyl-tRNA Synthetase (mtProRS) : A study focusing on 3-acylaminopyrazine-2-carboxamides identified compounds with significant activity against M. tuberculosis. The design was based on repurposing inhibitors of human ProRS to target the mycobacterial enzyme. nih.govnih.gov The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, which showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL. nih.gov These compounds were also effective against multidrug-resistant strains of M. tuberculosis. nih.govresearchgate.net

Fatty Acid Synthase I (FAS I) : While the primary antimycobacterial target is often the FAS-II system, pyrazinamide (B1679903), a related compound, and its active metabolite pyrazinoic acid have been shown to affect the biosynthesis of mycolic acids by inhibiting the Fatty Acid Synthase I (FAS I) enzyme in replicating tubercle bacilli. nih.gov This suggests that pyrazine-2-carboxamide derivatives could potentially interact with this target as well.

The table below summarizes the in vitro antimycobacterial activity of selected N-substituted 3-aminopyrazine-2-carboxamide derivatives.

| Compound | Substituent (R) | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |

|---|---|---|---|

| 13 | phenyl | >1000 | nih.gov |

| 17 | 2,4-dimethoxyphenyl | 12.5 | nih.govmdpi.com |

| 10 | n-propyl | 500 | nih.gov |

| 16 | 4-chlorophenyl | 250 | nih.gov |

| 20 | 4-nitrophenyl | 125 | nih.gov |

DprE1 and Photosystem II : While inhibitors have been identified for other mycobacterial targets like DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) researchgate.net and for Photosystem II in other contexts, current research has not strongly linked this compound or its direct derivatives to the inhibition of these specific enzymes.

Induction of Specific Cellular Processes

The targeted disruption of cellular pathways by this compound derivatives can lead to specific cellular outcomes, most notably apoptosis in cancer cells.

Apoptosis in Cancer Cells : Derivatives designed as FGFR inhibitors have demonstrated potent antitumor activity in multiple cancer cell lines. nih.gov This activity is a direct consequence of inhibiting the pro-survival signaling pathways controlled by FGFR. The inhibition of these pathways can lead to cell cycle arrest and ultimately trigger programmed cell death, or apoptosis. mdpi.com While the broader class of 3-aminopyridine-based compounds has been shown to induce apoptosis in ovarian cancer cells, the specific derivatives of this compound achieve this through the targeted inhibition of kinases like FGFR. nih.govnih.gov Furthermore, cytotoxicity evaluations of various derivatives against cancer cell lines such as the human hepatocellular carcinoma line HepG2 have been conducted, showing that some derivatives exert cytotoxic effects, a prerequisite for inducing apoptosis. nih.govnih.gov

Structure Activity Relationship Sar Elucidation and Analogue Design

Influence of Substituents on the Pyrazine (B50134) Ring on Biological Activity

Modifications to the pyrazine ring of the 3-amino-N-phenylpyrazine-2-carboxamide scaffold have a profound impact on biological activity. The nature and position of substituents can alter the electronic properties, conformation, and binding interactions of the molecule.

One area of investigation has been the substitution at the 3-amino group. Acylation of this amino group to form 3-acylaminopyrazine-2-carboxamides has been shown to be favorable for antimycobacterial activity. mdpi.com Specifically, 3-benzamido derivatives demonstrated high activity, with a particular preference for lipophilic substituents at the 4'-position of the benzamide's benzene (B151609) ring. mdpi.com For instance, 3-(4-bromobenzamido)pyrazine-2-carboxamide emerged as the most active compound against Mycobacterium tuberculosis (Mtb) in one study, suggesting that both the size and electronic properties of the substituent play a role. mdpi.com Conversely, substitutions at the 2' or 3' positions of the benzamide (B126) ring did not yield significant activity, indicating a strict spatial requirement in the target's binding pocket. mdpi.com

Replacing the 3-amino group with a 3-benzylamino moiety has also been explored. This modification yielded compounds with significant antimycobacterial potency. Studies comparing 3-benzylaminopyrazine-2-carboxamides with related structures containing a carbonitrile group on the pyrazine core found that the carbonitrile was not essential for activity. mdpi.com The derivative 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed the best activity against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 6 µM. mdpi.com

Furthermore, substitutions at other positions of the pyrazine ring have been evaluated. The introduction of a methyl group at the 6-position, as seen in 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, was part of a successful strategy to develop novel Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov In other series targeting antimycobacterial and herbicidal activity, adding substituents like a chlorine atom or a tert-butyl group at the 5- and/or 6-positions was investigated. nih.govresearchgate.net For example, the presence of a 5-tert-butyl and a 6-chloro group on the pyrazine ring was a feature of some of the most lipophilic and highly active antituberculotic compounds. researchgate.net The compound 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was identified as a particularly potent agent in antituberculosis screening. nih.gov

These findings collectively demonstrate that the pyrazine core is highly amenable to substitution, and that modifications at the 3-, 5-, and 6-positions can be strategically employed to modulate biological activity. The 3-position, in particular, appears to be a critical site for introducing larger substituents that can form favorable interactions with the biological target. mdpi.commdpi.com

Impact of Amide Moiety Modifications (e.g., N-phenyl substitution, alkyl chains, benzyl (B1604629) groups, aryl derivatives) on Activity

The amide moiety, particularly the N-phenyl group, is a crucial component for the biological activity of this class of compounds, and its modification has been a central theme in SAR studies. Altering the substituent on the amide nitrogen allows for the fine-tuning of properties such as lipophilicity, steric bulk, and hydrogen bonding capacity, which directly influences target engagement.

N-Phenyl Substitution: Substitutions on the N-phenyl ring have a significant effect on antimycobacterial activity. Research has shown that the position and nature of the substituent are critical. One study identified that an iodine substitution at the 3-position of the benzene ring was important for activity. nih.gov Specifically, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was the most active compound in a particular antituberculosis screening program, with an IC₉₀ of 0.819 µg/mL. nih.gov Other halogenated derivatives, such as N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide and N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, also exhibited notable activity against M. tuberculosis. nih.gov In a different series, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was found to be the most active against M. tuberculosis H37Rv, with an MIC of 12.5 µg/mL, indicating that electron-donating methoxy (B1213986) groups can also enhance potency. nih.govnih.gov

The following table summarizes the activity of various N-aryl substituted 3-aminopyrazine-2-carboxamides against M. tuberculosis H37Rv.

| Compound | R' Group (Substitution on N-phenyl) | MIC (µg/mL) | Reference |

| 17 | 2,4-dimethoxyphenyl | 12.5 | nih.gov |

| 20 | 4-(trifluoromethyl)phenyl | >100 | nih.gov |

| 16 | 4-ethoxyphenyl | >100 | nih.gov |

| 13 | Phenyl | >100 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Alkyl and Benzyl Groups: Replacing the N-phenyl group with alkyl or benzyl moieties leads to varied biological outcomes. A systematic study of N-substituted 3-aminopyrazine-2-carboxamides was divided into benzyl, alkyl, and phenyl derivatives. nih.gov While the N-phenyl derivatives included the most potent compound against M. tuberculosis, the N-alkyl derivatives showed an interesting trend where antimycobacterial and antibacterial activity increased with the length of the carbon side chain. nih.govnih.gov For instance, among alkyl derivatives, compounds with hexyl (C6) and heptyl (C7) chains showed weak antibacterial activity, which was absent in shorter-chain analogues. nih.gov The N-benzyl derivatives as a group did not show significant antibacterial activity in the same study. nih.govnih.gov

The table below shows the activity of representative N-alkyl derivatives against Staphylococcus aureus.

| Compound | R' Group (Substitution on Amide) | MIC (µM) against S. aureus | Reference |

| 9 | n-pentyl | >500 | nih.gov |

| 10 | n-hexyl | 500 | nih.gov |

| 11 | n-heptyl | 250 | nih.gov |

| 12 | n-octyl | >500 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

These results highlight that the substituent on the amide nitrogen is a key modulator of biological activity. While aryl groups, particularly those with specific halogen or methoxy substitutions, appear optimal for antimycobacterial effects, long-chain alkyl groups can introduce broader antibacterial activity. nih.govnih.gov The consistent observation of an intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen across all derivatives suggests that these N-substituents primarily influence activity by interacting with the target protein rather than by altering the core conformation of the pyrazine carboxamide scaffold. nih.gov

Correlation of Physicochemical Parameters (e.g., lipophilicity) with Biological Outcomes

The relationship between physicochemical parameters, especially lipophilicity, and the biological activity of this compound analogues has been a key aspect of their SAR studies. Lipophilicity, often expressed as log P or other experimental parameters like log k, governs the compound's ability to cross cell membranes, affects its solubility, and influences its binding affinity to target proteins.

Investigations into various series of pyrazine carboxamides have revealed that biological activity does not always have a linear relationship with lipophilicity. Instead, a quasi-parabolic dependence is often observed. researchgate.net This means that activity increases with lipophilicity up to an optimal point, after which a further increase in lipophilicity leads to a decrease in activity. This trend was noted for the photosynthesis-inhibiting and antialgal activities of substituted amides of pyrazine-2-carboxylic acids. researchgate.netmdpi.com For example, in one series, the most active antialgal compound, the 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid, had a moderate log P value, while compounds with higher lipophilicity showed diminished activity. researchgate.netmdpi.com

In the context of antimycobacterial activity, the trend is more complex. While some of the most potent compounds are highly lipophilic, a clear correlation is not always evident across a diverse set of analogues. mdpi.com For instance, in a series of 3-benzylaminopyrazine-2-carboxamides, active and inactive compounds were found across a wide range of lipophilicity values, suggesting that other factors like specific electronic and steric interactions are also critical drivers of activity. mdpi.com However, within a more constrained series of 3-acylaminopyrazine-2-carboxamides, a preference for lipophilic substituents on the benzamide moiety was noted, indicating that increased lipophilicity in specific regions of the molecule can be beneficial. mdpi.com

The most potent antituberculotic compound in one study, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, also possessed the highest lipophilicity (log P = 6.85), suggesting that for this particular scaffold, high lipophilicity is correlated with high activity. researchgate.netmdpi.com This highlights that the optimal lipophilicity for biological activity is highly dependent on the specific chemical series and the biological target being investigated. The quasi-parabolic relationship often arises because very high lipophilicity can lead to poor aqueous solubility, non-specific binding to lipids and proteins, and unfavorable metabolic profiles, which counteract the benefits of enhanced membrane permeability and target binding.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies have been instrumental in optimizing the this compound scaffold to create analogues with enhanced potency and selectivity. These approaches leverage structural information about the target protein and an understanding of the SAR to make targeted chemical modifications.

One prominent strategy involves structure-guided design and fragment-based approaches, particularly in the development of kinase inhibitors. researchgate.net For instance, in the design of novel FGFR inhibitors, a series of 3-amino-pyrazine-2-carboxamide derivatives were developed through SAR exploration that led to the identification of a pan-FGFR inhibitor with favorable activity. nih.gov Molecular docking was used to investigate the binding modes of these compounds within the FGFR2 active site, guiding further optimization. nih.gov This approach allows for the design of molecules that form specific, high-affinity interactions, such as hydrogen bonds, with key residues in the target's binding pocket.

Another key strategy is the modification of the core scaffold to improve target engagement and overcome resistance. For example, in the development of antimycobacterial agents, researchers compared 3-benzylaminopyrazine-2-carboxamides with related series containing a carbonitrile moiety on the pyrazine ring. mdpi.com The finding that the carbonitrile was not necessary for potent activity, and that the simpler carboxamide derivatives had lower cytotoxicity, represented a rational simplification of the scaffold to improve its drug-like properties. mdpi.com Molecular docking studies of these compounds with the mycobacterial enoyl-ACP reductase (InhA) suggested a possible mechanism of action and provided a structural basis for the observed SAR, revealing that the carboxamide group plays an important role in binding to key residues like Tyr158. mdpi.com

Furthermore, rational design has been used to enhance selectivity. For kinases, achieving selectivity is crucial to minimize off-target effects. By exploiting subtle differences in the amino acid sequences of the ATP-binding sites of different kinases, inhibitors can be designed to be highly selective. Structure-guided approaches have been used to develop selective FGFR2 inhibitors from a pyrazine-based fragment series, where iterative rounds of synthesis and biological evaluation led to an inhibitor with nanomolar potency and moderate selectivity for FGFR2 over other FGFR subtypes. researchgate.net This demonstrates that even small modifications to the lead inhibitor can drastically alter the selectivity profile, underscoring the power of precise, structure-based design. researchgate.net These rational approaches, combining computational modeling with synthetic chemistry and biological testing, are essential for transforming the basic this compound scaffold into highly potent and selective therapeutic candidates.

Pre Clinical Pharmacological Profiling and Potential Therapeutic Relevance

In Vitro ADMET Considerations (Absorption, Distribution, Metabolism, Excretion, Toxicity)

While comprehensive in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for 3-amino-N-phenylpyrazine-2-carboxamide are not extensively detailed in publicly available literature, analysis of its structural analogues, particularly derivatives of pyrazinamide (B1679903) (PZA), provides valuable insights into its likely pharmacological profile.

Specific studies detailing the microsomal stability of this compound are limited. However, the metabolism of the structurally related antitubercular drug, pyrazinamide, is well-characterized and offers a predictive model. The primary metabolic pathway for pyrazinamide involves hepatic enzymes, including a microsomal deamidase that converts it to its active form, pyrazinoic acid (POA). longdom.org This is followed by hydroxylation to 5-hydroxypyrazinoic acid by xanthine (B1682287) oxidase. longdom.orgresearchgate.net An alternative pathway involves direct oxidation of pyrazinamide to 5-hydroxypyrazinamide, which is then converted to 5-hydroxypyrazinoic acid. longdom.orgresearchgate.net

Given the shared pyrazine-2-carboxamide core, it is plausible that this compound could undergo similar metabolic transformations, primarily amide hydrolysis and oxidation of the pyrazine (B50134) ring. The stability of the N-phenyl bond and the influence of the 3-amino group on the metabolic rate would require specific investigation using liver microsomes. Cytotoxicity evaluations of a series of N-substituted 3-aminopyrazine-2-carboxamides in HepG2 liver cancer cells showed that the toxicity profile can be significantly modified by substitutions on the carboxamide group, suggesting that the core moiety itself is not inherently cytotoxic. nih.gov

The potential for membrane permeability of this compound can be inferred from its physicochemical properties and studies on related compounds. The parent drug, pyrazinamide, is a hydrophilic agent that exhibits excellent penetration into the cerebrospinal fluid (CSF), reaching concentrations nearly equal to those in serum. mdpi.com This suggests that small, hydrophilic pyrazine derivatives can effectively cross biological membranes, including the blood-brain barrier (BBB). mdpi.com

Computational tools have been used to predict the permeability of pyrazinamide analogues through the complex mycobacterial cell wall, with predictions based on physicochemical properties like lipophilicity and the number of hydrogen bond acceptors. nih.gov Derivatives with non-substituted or halogen-substituted phenyl rings are often predicted to permeate the mycobacterial cell wall effectively. nih.gov While specific experimental data on the membrane permeability (e.g., from Caco-2 cell assays) of this compound is not available, its relatively small molecular size and structural similarity to PZA suggest it likely possesses favorable permeability characteristics. However, its potential to act as a substrate for efflux pumps like P-glycoprotein (P-gp), which can limit CNS penetration, remains to be determined. nih.gov

Efficacy in Relevant Pre-clinical Disease Models

The this compound scaffold has demonstrated significant promise in pre-clinical models for both infectious diseases and cancer.

As an antimicrobial agent, this class of compounds has been evaluated for its activity against various mycobacterial strains. In one study, this compound (referred to as compound 13 ) was part of a series tested against Mycobacterium tuberculosis H37Rv, among other strains. nih.govdntb.gov.ua While some derivatives with substitutions on the phenyl ring showed potent antimycobacterial activity, the parent compound itself displayed weaker efficacy in these specific assays. nih.gov For instance, the 2,4-dimethoxyphenyl derivative exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis H37Rv. nih.govdntb.gov.ua Antibacterial activity for the broader class of phenyl and alkyl derivatives was observed, though benzyl (B1604629) derivatives were found to be inactive. nih.gov

In the realm of oncology, the 3-aminopyrazine-2-carboxamide (B1665363) core has been identified as a valuable scaffold for the development of novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers. nih.gov Structure-activity relationship (SAR) studies have led to the identification of derivatives that potently inhibit FGFR1-4 kinases. nih.gov These compounds have been shown to block FGFR activation and downstream signaling pathways at submicromolar levels and exhibit potent antitumor activity in multiple cancer cell lines characterized by FGFR abnormalities. nih.gov For example, one optimized derivative, 18i (a 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative), was identified as a promising pan-FGFR inhibitor. nih.gov

Table 1: Pre-clinical Efficacy of this compound and Key Derivatives

| Compound | Disease Model/Target | Key Findings | Reference(s) |

|---|---|---|---|

| This compound | In vitro Antimicrobial | Part of a series showing activity against various mycobacteria, bacteria, and fungi. Phenyl derivatives showed antibacterial activity. | nih.gov |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | In vitro Antimycobacterial | Exhibited significant activity against M. tuberculosis H37Rv (MIC = 12.5 µg/mL). | nih.govdntb.gov.ua |

| Derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | In vitro Oncology (FGFR inhibitor) | Identified as potent pan-FGFR inhibitors, blocking downstream signaling and exhibiting antitumor activity in cancer cell lines with FGFR abnormalities. | nih.gov |

Comparative Studies with Reference Compounds in Pre-clinical Settings

In the context of antimycobacterial drug discovery, novel compounds are often compared to the first-line agent pyrazinamide (PZA). Studies on derivatives of 3-aminopyrazine-2-carboxamide have shown that structural modifications can lead to activity superior to that of PZA. For example, a series of 3-[(benzyl)amino]pyrazine-2-carboxamides yielded four compounds with in vitro activity against M. tuberculosis H37Rv that was at least equivalent to PZA, with the best compound showing a MIC of 6 µM. mdpi.com

Comparisons within the 3-aminopyrazine-2-carboxamide series itself have revealed important structure-activity relationships. A study comparing benzyl, alkyl, and phenyl derivatives found that antibacterial activity was present in the phenyl and alkyl series but absent in the benzyl derivatives. nih.gov Furthermore, among alkyl derivatives, antimycobacterial and antibacterial activity increased with the length of the carbon side chain. nih.gov When compared to a previously published series of benzylamino-substituted pyrazines containing a carbonitrile group, the 3-benzylaminopyrazine-2-carboxamides demonstrated comparable antimycobacterial activity but with lower cytotoxicity. mdpi.com

Role as a Lead Compound for Novel Chemical Entities in Drug Discovery

The this compound structure has proven to be a highly versatile and valuable lead compound for generating novel chemical entities across different therapeutic areas. nih.govnih.gov Its adaptability allows for systematic modifications at multiple positions—primarily on the N-phenyl ring and the 3-amino group—to optimize potency, selectivity, and pharmacokinetic properties.

In infectious disease research, it serves as a foundational scaffold for developing new antimycobacterial agents. nih.govmdpi.com By exploring a wide range of substituents on the phenyl ring, researchers have identified derivatives with potent activity against M. tuberculosis and other mycobacterial species. nih.govnih.gov These efforts aim to overcome the growing challenge of drug-resistant tuberculosis. nih.gov

In oncology, this scaffold is the basis for a new class of FGFR inhibitors. nih.gov The design and synthesis of derivatives have led to the discovery of compounds with favorable in vitro activity against FGFR1-4 and potent antitumor effects in cancer cell lines. nih.gov These findings suggest that optimized analogues of this compound are promising candidates for further development as targeted cancer therapies. nih.gov The continued exploration of this chemical space highlights its significance as a privileged structure in modern drug discovery.

Future Research Directions and Unexplored Avenues

Elucidating Undiscovered Mechanisms of Action for Observed Biological Activities

Initial studies have identified 3-amino-N-phenylpyrazine-2-carboxamide as an inhibitor of several tyrosine kinases. Specifically, it has demonstrated inhibitory activity against AXL receptor tyrosine kinase (AXL1) and tyrosine kinase receptor A (TRKA), with inhibition percentages of 41% and 34%, respectively, at a 10 µM concentration. ajchem-a.comcivilica.com Molecular docking studies suggest that these interactions are facilitated by hydrogen bonds and hydrophobic interactions within the kinase domains. ajchem-a.comcivilica.com

However, the complete spectrum of its molecular targets and the downstream signaling pathways it modulates remain to be fully elucidated. Future research should focus on comprehensive kinase profiling to identify other potential kinase targets. For instance, while some pyrazine-2-carboxamide derivatives have shown selective inhibitory activity against Janus kinase 3 (JAK3), a thorough investigation into the effect of this compound on the JAK-STAT pathway is warranted. ajchem-a.com Understanding the intricate details of its binding kinetics and the conformational changes it induces in its target proteins will be crucial. Advanced biophysical techniques, such as surface plasmon resonance and isothermal titration calorimetry, could provide deeper insights into the thermodynamics of these interactions.

Furthermore, exploring mechanisms beyond kinase inhibition is a vital area of future inquiry. The compound's structural similarity to pyrazinamide (B1679903), a cornerstone anti-tubercular drug, suggests that it might interfere with other mycobacterial cellular processes. mdpi.comnih.gov Investigating its potential effects on fatty acid synthesis, coenzyme A biosynthesis, or trans-translation in mycobacteria could reveal novel mechanisms of action. nih.gov

Design and Synthesis of Next-Generation Analogues with Optimized Research Profiles

The development of next-generation analogues of this compound with enhanced potency, selectivity, and optimized pharmacokinetic properties is a promising research direction. Structure-activity relationship (SAR) studies have already provided valuable insights. For example, the presence of the 3-amino group is considered important for hydrogen bonding and inhibitory activity. ajchem-a.com

Future synthetic strategies should explore modifications at various positions of the pyrazine (B50134) and phenyl rings. Introducing different substituents on the phenyl ring could modulate the compound's lipophilicity and electronic properties, potentially improving its interaction with target proteins and its cellular permeability. mdpi.comresearchgate.net For instance, the synthesis of derivatives with halogen substitutions or other functional groups has been shown to influence the antimycobacterial and antifungal activities of related pyrazinecarboxamides. mdpi.comresearchgate.net

The synthesis of derivatives targeting other specific protein families is also a compelling avenue. Recent research has demonstrated that 3-amino-pyrazine-2-carboxamide derivatives can be designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govresearchgate.netfigshare.com This highlights the versatility of the pyrazinecarboxamide scaffold for developing targeted therapies. The creation of focused libraries of analogues for high-throughput screening against diverse biological targets will be instrumental in identifying compounds with novel and optimized research profiles.

Combination Studies with Existing Therapeutic Agents in Pre-clinical Models

To enhance therapeutic efficacy and potentially overcome drug resistance, future research should investigate the synergistic or additive effects of this compound and its analogues when used in combination with existing therapeutic agents. In the context of its anti-tubercular potential, combination studies with first-line anti-TB drugs are of paramount importance. rsc.org

In the realm of oncology, where its kinase inhibitory activity is relevant, pre-clinical studies combining this compound with standard-of-care chemotherapeutics or other targeted therapies are warranted. For instance, combining an AXL or TRKA inhibitor with agents that target parallel signaling pathways could lead to a more profound anti-tumor response. Cytotoxicity studies on hepatocellular carcinoma cell lines like HepG2 have been conducted for some aminopyrazine-2-carboxamide derivatives, providing a basis for exploring its potential in liver cancer therapy, possibly in combination with existing treatments. mdpi.comnih.gov

These pre-clinical combination studies should be conducted in relevant in vitro cell culture models and subsequently validated in in vivo animal models to assess both the efficacy and the potential for any adverse interactions.

Exploration of Novel Therapeutic Applications Beyond Current Scope

The documented biological activities of this compound and its derivatives suggest that their therapeutic applications could extend beyond their currently investigated roles in cancer and mycobacterial infections. The inhibitory effects on kinases like AXL and TRKA, which are involved in various physiological and pathological processes, open the door to exploring other therapeutic areas.

For example, given that some pyrazine derivatives have been investigated for their anti-inflammatory properties, a systematic evaluation of this compound in models of inflammatory diseases is a logical next step. ontosight.ai Its potential as an antibacterial agent against a broader spectrum of bacteria, beyond mycobacteria, also merits investigation. mdpi.comnih.gov Studies on some N-substituted 3-aminopyrazine-2-carboxamides have shown activity against Staphylococcus aureus. mdpi.com

Furthermore, the structural motif of pyrazinecarboxamide is present in compounds with diverse biological activities, including potential applications as allergy inhibitors and inhibitors of Ataxia Telangiectasia and Rad3-Related (ATR) protein kinase. nih.gov This underscores the potential for discovering entirely new therapeutic applications for this compound through comprehensive biological screening.

Methodological Advancements in Compound Characterization and Biological Evaluation

Advancements in analytical and biological evaluation techniques will be crucial for accelerating the research and development of this compound and its analogues. The structural elucidation of newly synthesized compounds has been consistently achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, and HSQC) and mass spectrometry. ajchem-a.com

For biological evaluation, the use of high-throughput screening methods, such as bioluminescence-based assays for kinase inhibition, allows for the rapid assessment of large compound libraries against a panel of targets. ajchem-a.com Future research could benefit from the adoption of more advanced techniques like cellular thermal shift assays (CETSA) to confirm target engagement within a cellular context.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-N-phenylpyrazine-2-carboxamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and substituted anilines. For example, 3-amino-6-bromo-N-methyl-pyrazine-2-carboxamide is prepared by reacting 3-amino-6-bromo-pyrazine-2-carboxylic acid with methylamine hydrochloride using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) . Solvent choice (e.g., DMF, THF) and stoichiometric ratios of reagents are critical for yield optimization.

Q. How are structural modifications (e.g., halogenation) introduced to the pyrazine ring?

- Methodological Answer : Halogenation is achieved via electrophilic substitution. For instance, bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (NBS) in DMF at 0°C yields 3-amino-6-bromo-pyrazine-2-carboxylic acid, which is subsequently functionalized into carboxamides . Reaction temperature and solvent polarity significantly influence regioselectivity.

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns and purity, while electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight. For example, ESI-MS of 3-amino-6-bromo-N-methyl-pyrazine-2-carboxamide shows a characteristic peak at m/z 231.0 (M+H) . X-ray crystallography is employed to resolve stereochemistry in chiral derivatives .

Advanced Research Questions

Q. How can researchers optimize nitration reactions for pyrazine carboxamide derivatives?

- Methodological Answer : Nitration of 3-hydroxypyrazine-2-carboxamide to 3-hydroxy-6-nitropyrazine-2-carboxamide requires precise control of nitrating agents (e.g., KNO₃) and catalytic sulfuric acid. Reaction time, temperature (ambient to 50°C), and acid concentration (95–97% H₂SO₄) are optimized via kinetic studies to avoid over-nitration or ring degradation .

Q. What strategies resolve contradictions in antimicrobial activity data for N-substituted 3-aminopyrazine-2-carboxamides?

- Methodological Answer : Discrepancies in bioactivity often arise from substituent electronic effects or steric hindrance. For example, bulky aryl groups reduce membrane permeability, lowering antimicrobial efficacy. Systematic structure-activity relationship (SAR) studies, comparing logP values and MIC (minimum inhibitory concentration) data across substituents (e.g., phenyl vs. pyridyl), clarify these trends .

Q. How are chiral isomers of this compound derivatives separated and characterized?

- Methodological Answer : Chiral separation is achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® OD). For instance, isomers of 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide are resolved with a mobile phase of 20% MeOH-DMEA in CO₂, yielding >98% enantiomeric excess (ee) .

Q. What computational methods predict the coordination chemistry of pyrazine carboxamides with transition metals?

- Methodological Answer : Density functional theory (DFT) calculations model ligand-metal interactions. For example, pyrazine-2-carboxamide derivatives (e.g., N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide) form stable Ru(II) and Mn(II) complexes, where bond lengths and angles are validated against X-ray crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.